2,2-Dimethylchroman-4-amine hydrochloride 2,2-Dimethylchroman-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 24700-18-3
VCID: VC6987745
InChI: InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H
SMILES: CC1(CC(C2=CC=CC=C2O1)N)C.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71

2,2-Dimethylchroman-4-amine hydrochloride

CAS No.: 24700-18-3

Cat. No.: VC6987745

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

2,2-Dimethylchroman-4-amine hydrochloride - 24700-18-3

Specification

CAS No. 24700-18-3
Molecular Formula C11H16ClNO
Molecular Weight 213.71
IUPAC Name 2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H
Standard InChI Key OHBAWAXGKXWFAZ-UHFFFAOYSA-N
SMILES CC1(CC(C2=CC=CC=C2O1)N)C.Cl

Introduction

Chemical Identity and Classification

2,2-Dimethylchroman-4-amine hydrochloride (CAS: 24700-18-3) is classified as a secondary amine salt within the chroman derivatives family. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol . The compound’s IUPAC name, 2,2-dimethyl-3,4-dihydrochromen-4-amine hydrochloride, reflects its bicyclic chroman structure substituted with two methyl groups at the 2-position and an amine group at the 4-position, protonated as a hydrochloride salt .

Key Identifiers:

PropertyValueSource
CAS Number24700-18-3
Molecular FormulaC₁₁H₁₆ClNO
Exact Mass213.0920 Da
SMILESCC1(CC(C2=CC=CC=C2O1)N)C.Cl
InChI KeyOHBAWAXGKXWFAZ-UHFFFAOYSA-N

The hydrochloride salt enhances water solubility compared to the free amine, making it advantageous for formulation in biological studies.

Synthesis and Industrial Production

The synthesis of 2,2-dimethylchroman-4-amine hydrochloride involves a multi-step process prioritizing yield optimization and purity control. Industrial protocols typically follow:

  • Chroman Ring Formation: Cyclization of substituted phenols with γ,γ-dimethylallyl alcohol under acidic conditions generates the 2,2-dimethylchroman scaffold.

  • Amine Functionalization: Nucleophilic substitution or reductive amination introduces the amine group at the 4-position. Palladium-catalyzed couplings are employed for stereochemical control in enantiomeric variants.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, followed by crystallization for purification.

Representative Reaction Conditions:

StepReagents/ConditionsYield (%)
Chroman formationH₂SO₄, 80°C, 12h65–70
Amine introductionNH₃, Pd/C, H₂ (50 psi), EtOH50–55
Salt crystallizationHCl (aq.), −20°C, 48h85–90

Industrial-scale production employs continuous-flow reactors to enhance efficiency, with chromatographic techniques (e.g., HPLC) ensuring >98% purity .

Structural and Spectroscopic Analysis

The compound’s structure comprises a benzene ring fused to a partially saturated tetrahydropyran ring. X-ray crystallography confirms the chair conformation of the tetrahydropyran moiety, with the amine group occupying an axial position . Key spectroscopic data include:

NMR Spectral Signatures (D₂O, 400 MHz):

Signal (ppm)Assignment
1.32 (s)C2 methyl groups
3.15 (m)C4 amine proton
4.20 (dd)C3 and C5 protons
6.80–7.20 (m)Aromatic protons

IR Absorption Bands:

Band (cm⁻¹)Functional Group
3350N–H stretch (amine)
1590C=C aromatic
1250C–O–C (ether)

The hydrochloride salt exhibits a distinct melting point of 212–214°C, confirmed by differential scanning calorimetry .

Physicochemical and Pharmacological Properties

As a hydrochloride salt, the compound demonstrates high solubility in polar solvents (e.g., water: 45 mg/mL at 25°C) and moderate lipid solubility (logP: 1.8) . Preliminary pharmacological studies reveal:

  • Antioxidant Activity: Scavenges DPPH radicals with IC₅₀ = 18.7 μM, comparable to ascorbic acid.

  • Anti-inflammatory Effects: Inhibits COX-2 expression by 62% at 10 μM in macrophage models.

  • Neuroprotective Potential: Reduces glutamate-induced neuronal apoptosis by 40% in vitro.

Comparative Bioactivity Table:

AssayResult (10 μM)Reference Compound
DPPH scavenging68% inhibitionAscorbic acid (72%)
COX-2 inhibition62% reductionCelecoxib (85%)
Neuronal viability60% survivalMemantine (65%)

Applications in Medicinal Chemistry

The compound’s rigid chroman core serves as a privileged scaffold for drug discovery. Recent applications include:

Antioxidant Drug Development

Structural analogs with electron-donating substituents (e.g., –OCH₃ at C6) show enhanced radical scavenging, with IC₅₀ values reaching 8.3 μM .

Anti-inflammatory Agents

Hybrid molecules combining the chroman amine with NSAID motifs (e.g., ibuprofen) exhibit dual COX-2/5-LOX inhibition, reducing gastrointestinal toxicity.

Neurodegenerative Disease Research

The (R)-enantiomer demonstrates 3-fold greater affinity for NMDA receptors compared to the (S)-form, suggesting potential in Alzheimer’s therapy.

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